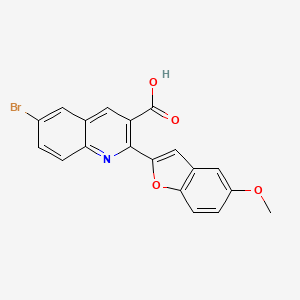![molecular formula C16H20N4O2S B13372890 3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372890.png)
3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound features a triazole ring fused with a thiadiazole ring, which is further substituted with a butyl group and a 3,4-dimethoxybenzyl group.
Méthodes De Préparation
The synthesis of 3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method starts with the preparation of 4-amino-3-butyl-5-mercapto-1,2,4-triazole, which is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the desired triazolothiadiazole ring system .
Analyse Des Réactions Chimiques
3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as shikimate dehydrogenase, which is essential for the biosynthesis of aromatic amino acids in bacteria. This inhibition leads to the disruption of bacterial growth and proliferation . Additionally, the compound can induce apoptosis in cancer cells by interfering with microtubule dynamics, thereby inhibiting cell division .
Comparaison Avec Des Composés Similaires
3-Butyl-6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3,6-Dialkyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also exhibit antimicrobial and cytotoxic activities but differ in their alkyl substituents, which can influence their biological activity and selectivity.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar core structure but differ in the fusion of the triazole and thiadiazole rings, leading to variations in their pharmacological properties.
Propriétés
Formule moléculaire |
C16H20N4O2S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
3-butyl-6-[(3,4-dimethoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H20N4O2S/c1-4-5-6-14-17-18-16-20(14)19-15(23-16)10-11-7-8-12(21-2)13(9-11)22-3/h7-9H,4-6,10H2,1-3H3 |
Clé InChI |
BXGKUNSTNZOOML-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NN=C2N1N=C(S2)CC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-bromo-5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372810.png)
![[(1-Benzyl-5-oxo-2-pyrrolidinyl)sulfanyl]acetic acid](/img/structure/B13372820.png)
![N-benzyl-N-{2-[(benzylamino)methyl]butyl}amine](/img/structure/B13372834.png)
![Methyl 2-{[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13372838.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4,5-dione 4-(phenylhydrazone)](/img/structure/B13372840.png)
![N-[1-(hydroxymethyl)propyl]-2-(2-methylphenyl)acetamide](/img/structure/B13372841.png)

![4-Chlorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13372848.png)

![3-[(4-Methoxyphenoxy)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372852.png)
![6-(4-Methoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372861.png)
![3-(4-methoxyphenyl)-1-oxo-1H,2H-pyrido[1,2-a]pyrazin-5-ium](/img/structure/B13372866.png)

